2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine
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Overview
Description
2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s structure includes two methyl groups at positions 2 and 6, and a prop-2-yn-1-yl group at position 1, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)amines . This method typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired piperidine derivative.
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be cost-effective and scalable, allowing for the large-scale production of compounds like this compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The compound’s unique structure also makes it valuable in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways . The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s biological activity, including its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine include other piperidine derivatives, such as 2,6-dimethylpiperidine and 1-(prop-2-yn-1-yl)piperidine . These compounds share structural similarities but differ in their functional groups and substituents.
Uniqueness: What sets this compound apart is its unique combination of methyl and prop-2-yn-1-yl groups. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2,6-dimethyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-4-8-11-9(2)6-5-7-10(11)3/h1,9-10H,5-8H2,2-3H3 |
InChI Key |
DPJZDPSCRBSNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC#C)C |
Origin of Product |
United States |
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